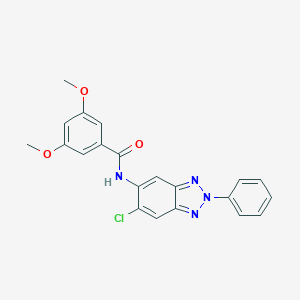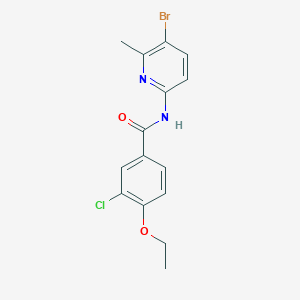![molecular formula C22H26ClN3O4 B278216 N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B278216.png)
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in the inflammatory response. By inhibiting COX enzymes, N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has been found to exhibit several biochemical and physiological effects, including the inhibition of COX enzymes, reduction of prostaglandin production, and attenuation of the inflammatory response. It has also been shown to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide for lab experiments is its ability to inhibit COX enzymes, which makes it a useful tool for studying the inflammatory response. However, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide, including:
1. Further investigation of its anti-inflammatory and antioxidant properties in different animal models and cell culture systems.
2. Development of more efficient synthesis methods to improve its yield and purity.
3. Evaluation of its potential as a therapeutic agent for the treatment of various inflammatory conditions.
4. Investigation of its potential as a tool for studying the role of COX enzymes in the inflammatory response.
5. Identification of its molecular targets and signaling pathways to better understand its mechanism of action.
In conclusion, N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide is a chemical compound with potential applications in the field of medicine. Its anti-inflammatory, analgesic, and antipyretic properties make it a promising candidate for the treatment of various inflammatory conditions. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide involves the reaction of 5-chloro-2-(4-propanoylpiperazin-1-yl)aniline with 4-methoxyphenol in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid and acetic anhydride to obtain the final compound.
Scientific Research Applications
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis, rheumatism, and fever.
properties
Product Name |
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide |
|---|---|
Molecular Formula |
C22H26ClN3O4 |
Molecular Weight |
431.9 g/mol |
IUPAC Name |
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C22H26ClN3O4/c1-3-22(28)26-12-10-25(11-13-26)20-9-4-16(23)14-19(20)24-21(27)15-30-18-7-5-17(29-2)6-8-18/h4-9,14H,3,10-13,15H2,1-2H3,(H,24,27) |
InChI Key |
QIONAZSGZGPMCR-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)OC |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B278133.png)
![N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B278134.png)


![4-chloro-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278138.png)
![3-(4-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B278142.png)
![N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-4-isopropoxybenzamide](/img/structure/B278143.png)

![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-3-methoxybenzamide](/img/structure/B278145.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide](/img/structure/B278146.png)
![3-iodo-4-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B278149.png)
![Methyl 3-[(5-bromo-2-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278151.png)
![Methyl 3-[(3-bromo-4-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278154.png)
![Methyl 3-[(diphenylacetyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278156.png)